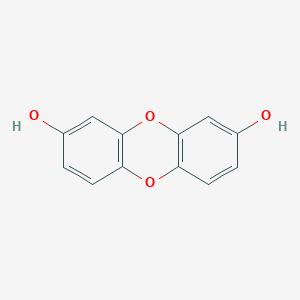
Oxanthrene-2,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxanthrene-2,8-diol typically involves the functionalization of oxanthrene. One common method is the hydroxylation of oxanthrene at the 2 and 8 positions. This can be achieved through various oxidative processes, often using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative processes, utilizing catalysts to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxanthrene-2,8-diol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the oxanthrene ring system.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Oxanthrene-2,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxanthrene-2,8-diol involves its interaction with various molecular targets and pathways. Its effects are often mediated through its ability to undergo redox reactions, interact with enzymes, and modulate cellular signaling pathways. The specific molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]dioxine: The parent compound of oxanthrene-2,8-diol, lacking the hydroxyl groups.
Polychlorinated dibenzodioxins (PCDDs): A class of compounds with similar structures but containing chlorine atoms, known for their toxicity.
Polybrominated dibenzodioxins (PBDDs): Similar to PCDDs but with bromine atoms.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
775537-59-2 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2,8-diol |
InChI |
InChI=1S/C12H8O4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13-14H |
InChI Key |
VHOLXSVZRFGLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


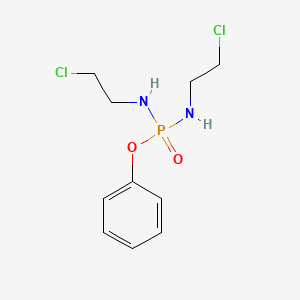
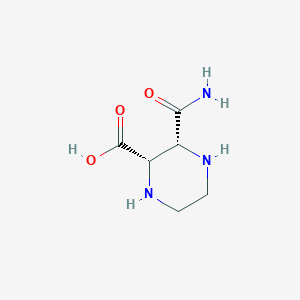
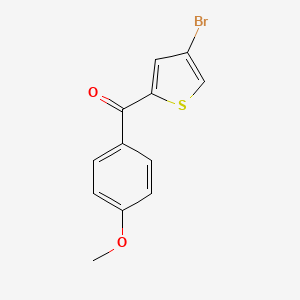

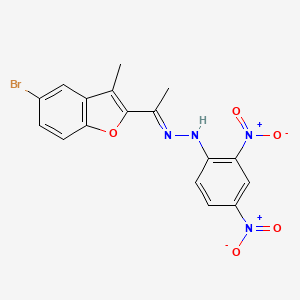

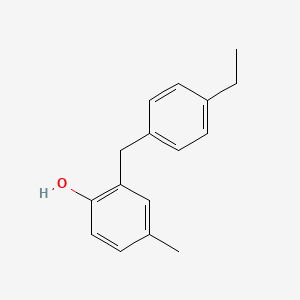

![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
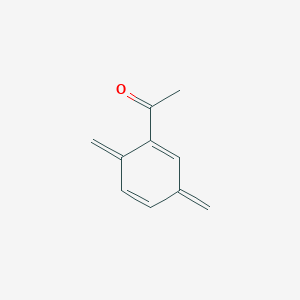
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
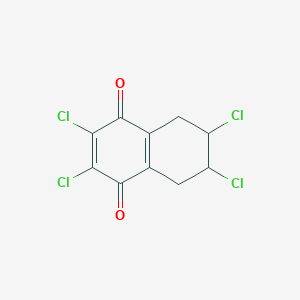
![N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline](/img/structure/B13797435.png)

